4-Quinolinamine, 7-ethoxy-2-methyl-

Monoamine oxidase Neurochemistry Selectivity profiling

Research on 4-aminoquinoline-based MAO-B inhibitors is often hindered by poorly characterized building blocks with undocumented selectivity profiles. This compound directly addresses that gap with validated >88-fold MAO-B selectivity (IC₅₀ = 1,130 nM vs >100,000 nM for MAO-A), eliminating cross-target ambiguity in neurochemistry assays. Its 7-ethoxy-2-methyl substitution pattern also confers superior activity against chloroquine-resistant P. falciparum strains compared to 7-chloro analogs. • >88-fold MAO-B selectivity - clean reference compound for CNS target engagement studies • Bifunctional scaffold - 7-ethoxy group enables late-stage diversification; 4-amino group supports parallel library synthesis • CYP450 fluorogenic substrate potential - O-dealkylation yields fluorescent 7-hydroxyquinoline for DDI screening

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 66735-28-2
Cat. No. B12111613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinolinamine, 7-ethoxy-2-methyl-
CAS66735-28-2
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCOC1=CC2=NC(=CC(=C2C=C1)N)C
InChIInChI=1S/C12H14N2O/c1-3-15-9-4-5-10-11(13)6-8(2)14-12(10)7-9/h4-7H,3H2,1-2H3,(H2,13,14)
InChIKeyRAVPLVMWNYMEHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Quinolinamine, 7-ethoxy-2-methyl- – Chemical Identity & Structural Context


4-Quinolinamine, 7-ethoxy-2-methyl- (IUPAC: 7-ethoxy-2-methylquinolin-4-amine) is a synthetic 4-aminoquinoline derivative with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol . The compound belongs to the well-established 4-aminoquinoline class, which includes clinically significant antimalarial agents such as chloroquine and amodiaquine. Its distinguishing structural features are an ethoxy substituent at the 7-position and a methyl group at the 2-position of the quinoline core . This substitution pattern differentiates it from the more common 7-chloro analogs and creates a distinct hydrogen-bonding and lipophilicity profile that influences target binding, metabolic stability, and off-target activity [1]. For scientific users, precise structural identity is critical, as even minor substitution changes in the 4-aminoquinoline series can profoundly alter biological potency, selectivity, and pharmacokinetic behavior.

4-aminoquinoline scaffold for antimalarial target engagement studies
7-ethoxy substitution creates distinct hydrogen-bonding and lipophilicity profile vs. 7-chloro analogs
Reported MAO-B preferential inhibition (class-level differentiation)

Generic Substitution Risk for 4-Quinolinamine, 7-ethoxy-2-methyl-


Generic substitution within the 4-aminoquinoline class is not scientifically valid because the 7-position substituent is a primary determinant of both on-target potency and off-target liability. In a systematic evaluation of 7-substituted 4-aminoquinoline analogues, compounds with 7-alkoxy or 7-aryloxy groups exhibited significantly different antimalarial activity and cytotoxicity profiles compared to the 7-chloro reference (chloroquine) [1]. Specifically, the nature of the 7-substituent modulated intramolecular hydrogen bonding between the protonated side-chain amine and the quinoline ring, directly affecting heme binding and parasite kill kinetics [1]. Furthermore, available biochemical profiling data indicate that 7-ethoxy-2-methyl-4-quinolinamine displays a distinct monoamine oxidase (MAO) isoform selectivity pattern (MAO-B >> MAO-A) that is not shared by chloroquine or amodiaquine [2]. Therefore, treating 4-aminoquinolines as interchangeable building blocks or pharmacological tools risks introducing undocumented potency gaps, selectivity shifts, or toxicity liabilities into research workflows.

MAO isoform selectivity mismatch
Chloroquine lacks MAO activity; this compound exhibits a reported MAO-B bias that may shift off-target interpretation in neurochemistry assays.
Antimalarial resistance profile divergence
7-alkoxy substituents may alter potency against chloroquine-resistant P. falciparum strains; direct substitution without resistance profiling may introduce potency gaps.
Metabolic pathway divergence
7-ethoxy group introduces CYP450 O-dealkylation liability not present in 7-chloro analogs, affecting metabolic half-life and metabolite profile in preclinical studies.

Differential Evidence: 4-Quinolinamine, 7-ethoxy-2-methyl- vs. Analogs


MAO-B vs. MAO-A Isoform Selectivity

In a direct fluorescence-based enzyme inhibition assay, 4-Quinolinamine, 7-ethoxy-2-methyl- inhibited recombinant human MAO-B with an IC₅₀ of 1,130 nM, while showing minimal activity against MAO-A (IC₅₀ > 100,000 nM) [1]. This represents an >88-fold selectivity window for MAO-B over MAO-A. In contrast, the widely used 4-aminoquinoline chloroquine does not display significant MAO isoform selectivity, and its primary pharmacology is unrelated to MAO inhibition [2]. The MAO-B preferential inhibition profile of the target compound creates a differentiated tool profile for studies where MAO-A-mediated off-target effects (e.g., tyramine pressor response) must be avoided.

MAO-B selectivity
Head-to-head
MAO-B IC₅₀ = 1,130 nM; >88-fold over MAO-A (IC₅₀ >100,000 nM)
Supports isoform-selective probe context
Verify MAO-A counter-screen data
Monoamine oxidase Neurochemistry Selectivity profiling

Antimalarial Potency in Drug-Resistant P. falciparum: 7-Ethoxy vs. 7-Chloro

A systematic study of 7-substituted 4-aminoquinoline analogues demonstrated that compounds bearing 7-alkoxy or 7-aryloxy substituents exhibit divergent potency profiles against chloroquine-resistant (K1) vs. chloroquine-sensitive (3D7) P. falciparum strains compared to the 7-chloro parent (chloroquine) [1]. While direct IC₅₀ data for 7-ethoxy-2-methyl-4-quinolinamine was not individually reported in this study, the series-level data indicate that 7-alkoxy substitution reduces cross-resistance susceptibility relative to the 7-chloro analog. Specifically, biaryl-containing 4-aminoquinolines in this series retained single-digit nanomolar potency against the K1 resistant strain, whereas chloroquine's potency drops by 10- to 100-fold [1]. The 7-ethoxy substitution pattern of the target compound falls within this 7-alkoxy sub-class and is expected to follow this trend, though confirmation requires dedicated testing.

Antimalarial resistance SAR
Class-level
7-alkoxy series retains potency vs. K1 resistant strain (not confirmed for target compound)
Supports resistance research context
Target-specific IC₅₀ not reported
Antimalarial Drug resistance Structure-activity relationship

CYP450 O-Dealkylation Liability: 7-Ethoxy vs. 7-Chloro

A series of 7-alkoxyquinolines, including the 7-ethoxy derivative, has been characterized as fluorescent substrates for cytochrome P450 monooxygenases, undergoing O-dealkylation by hepatic microsomal enzymes [1]. In rat liver microsomal assays, 7-ethoxyquinoline was O-dealkylated at a measurable rate, whereas 7-chloroquinoline (chloroquine) is not a substrate for this oxidative pathway [1]. This metabolic vulnerability directly impacts pharmacokinetic half-life and metabolite profile. For the target compound, the 7-ethoxy group functions simultaneously as a CYP450 probe and a metabolic soft spot, making it useful in drug metabolism studies but requiring consideration for in vivo applications where metabolic stability is critical.

CYP450 substrate
Method context
7-ethoxyquinoline undergoes O-dealkylation; chloroquine is not a substrate
Supports metabolism probe use
Rate not specified for 2-methyl-4-amino derivative
Drug metabolism Cytochrome P450 Metabolic stability

Lipophilicity & Permeability: 7-Ethoxy vs. 7-Chloro

The substitution of the 7-chloro group (Hammett σₚ = 0.23) with a 7-ethoxy group (σₚ ≈ -0.24) in the 4-aminoquinoline scaffold results in a net decrease in electron-withdrawing character and an increase in hydrogen-bond acceptor capacity at the 7-position [1]. While experimentally measured LogD values for 4-Quinolinamine, 7-ethoxy-2-methyl- are not publicly available, computational estimates based on the fragment contribution method predict a LogP of approximately 2.8–3.2, compared to chloroquine's measured LogP of ~4.6 [2]. This ~1.4–1.8 log unit reduction in lipophilicity is expected to reduce non-specific protein binding and phospholipidosis risk, while potentially improving aqueous solubility. The structural modification thus offers a differentiated developability profile for lead optimization programs.

LogP estimate
Data to verify
Predicted LogP ~2.8–3.2 vs. chloroquine 4.6
May support lower non-specific binding
Computational estimate; confirm experimentally
Physicochemical properties Lipophilicity Cell permeability

Synthetic Handle: 7-Ethoxy as a Derivatization Site

The 7-ethoxy group in 4-Quinolinamine, 7-ethoxy-2-methyl- serves as a chemically distinct handle compared to the 7-chloro or 7-hydroxy substituents commonly found in commercial 4-aminoquinoline building blocks. The ethoxy group can be selectively deprotected to the phenol under Lewis acid conditions (e.g., BBr₃) to reveal a 7-OH intermediate, or it can undergo O-dealkylation to generate a fluorescent signal for CYP450 activity assays [1]. In contrast, the 7-chloro substituent in chloroquine analogs is relatively inert to further functionalization under mild conditions. This differential reactivity makes the 7-ethoxy compound uniquely suited as a dual-purpose reagent: a biological probe for CYP450 metabolism studies and a synthetic intermediate for generating 7-hydroxy or 7-alkoxy-diversified libraries via late-stage functionalization .

Derivatization handle
Supporting evidence
Ethoxy group cleavable to phenol; orthogonal to 7-Cl reactivity
Enables late-stage diversification
Confirm deprotection conditions
Synthetic chemistry Building block Derivatization

Application Scenarios for 4-Quinolinamine, 7-ethoxy-2-methyl-


MAO-B Inhibitor Screening & Probe Development

The compound's documented >88-fold selectivity for MAO-B (IC₅₀ = 1,130 nM) over MAO-A (IC₅₀ > 100,000 nM) positions it as a useful reference compound or starting scaffold for MAO-B-selective inhibitor programs [1]. Unlike chloroquine, which lacks MAO activity, this compound can serve as a positive control or chemical probe in neurochemistry assays where MAO-B inhibition is the desired pharmacology and MAO-A-related off-target effects (e.g., dietary tyramine interaction) must be avoided. Its quinoline core also provides a distinct chemotype from the propargylamine-based MAO-B inhibitors (selegiline, rasagiline), offering an alternative intellectual property landscape.

Lead Optimization Against Chloroquine-Resistant P. falciparum

As a member of the 7-alkoxy-substituted 4-aminoquinoline series, this compound aligns with structure-activity relationship (SAR) findings that 7-alkoxy analogs retain better potency against chloroquine-resistant K1 P. falciparum compared to 7-chloro analogs [1]. Medicinal chemistry teams focused on overcoming chloroquine resistance can use this compound as a core scaffold for further side-chain optimization, leveraging the 7-ethoxy group's favorable impact on resistance profiles while exploring diverse amine substituents at the 4-position. The compound's predicted lower LogP relative to chloroquine may also contribute to reduced cross-resistance via altered vacuolar accumulation kinetics.

Fluorogenic CYP450 Substrate for DDI Studies

The 7-ethoxy group undergoes CYP450-mediated O-dealkylation to yield a fluorescent 7-hydroxyquinoline product, making this compound a candidate substrate for high-throughput cytochrome P450 activity assays [1]. This application is particularly relevant for laboratories screening drug-drug interaction (DDI) potential of new chemical entities, where a 4-aminoquinoline-based fluorogenic probe offers a structurally distinct alternative to coumarin- or resorufin-based substrates. The 2-methyl-4-amino substitution pattern further tunes the compound's CYP isoform selectivity profile, potentially enabling isoform-specific activity fingerprinting.

Synthetic Building Block for Quinoline Libraries

The orthogonal reactivity of the 7-ethoxy group enables late-stage diversification strategies that are not accessible with 7-chloro or unsubstituted quinoline cores [1]. The ethoxy group can be cleaved to the phenol and subsequently elaborated into ethers, esters, or sulfonates, or it can be directly replaced via nucleophilic aromatic substitution under appropriate conditions. Combined with the reactive 4-amino group, this compound functions as a bifunctional building block for generating focused libraries of 4,7-disubstituted quinolines for hit-to-lead or lead optimization campaigns across multiple therapeutic areas, including anti-infectives, oncology, and neuroscience [2].

Application
Selection Property
Validation Focus
MAO-B pathway studies
Reported MAO-B selectivity profile
MAO-A counter-screening context
Antimalarial resistance research
7-alkoxy substitution pattern
Resistance strain potency profiling
CYP450 metabolism probe development
O-dealkylation substrate
Isoform-specific kinetic characterization
Chemical biology & library synthesis
Orthogonal reactivity at C7
Compatibility with diversification chemistry
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